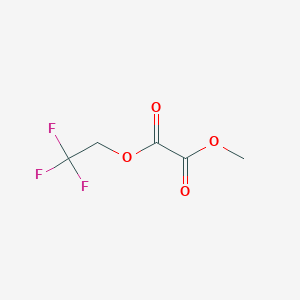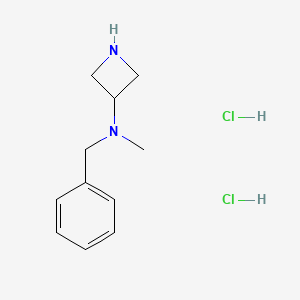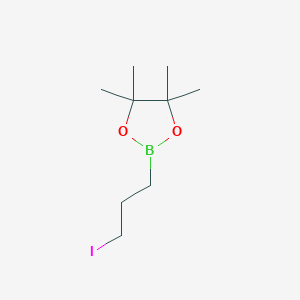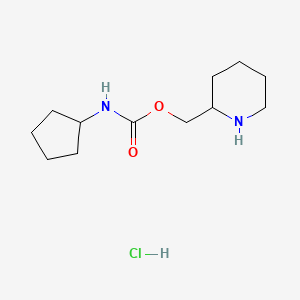![molecular formula C12H12N2O4S B1382981 N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid CAS No. 1795514-19-0](/img/structure/B1382981.png)
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
Vue d'ensemble
Description
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid: is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.3 g/mol It is characterized by the presence of a benzyloxy group attached to a pyridine ring, which is further connected to a sulfamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid typically involves the reaction of 6-(benzyloxy)pyridin-3-amine with sulfamic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted sulfamic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: Its unique chemical properties make it a candidate for the design of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyridine ring play crucial roles in binding to these targets, while the sulfamic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 6-(benzyloxy)pyridin-3-amine
- 6-(benzyloxy)pyridine-3-carboxylic acid
- N-(pyridin-3-yl)sulfamic acid
Comparison: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is unique due to the presence of both the benzyloxy group and the sulfamic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .
Propriétés
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJWCOJSSYDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


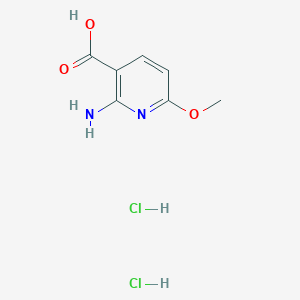
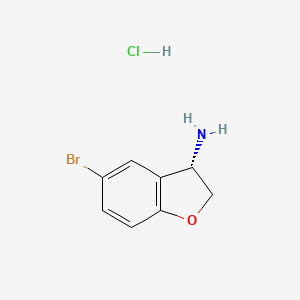
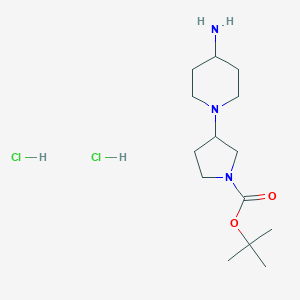
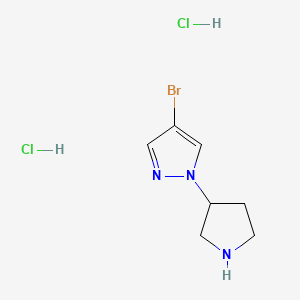
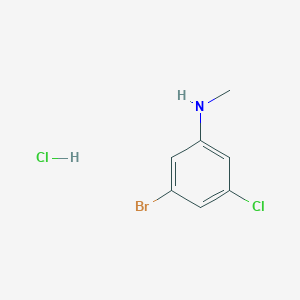
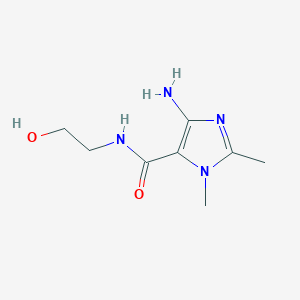
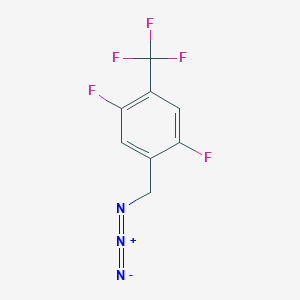
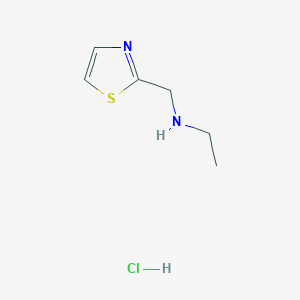
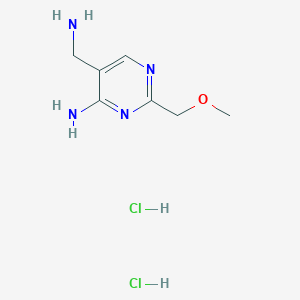
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
